N-Me-D-Tyr-OH.HCl

Peptide Chemistry Conformational Analysis Structure-Activity Relationship

Researchers face rapid peptide degradation by endogenous proteases when using standard L-amino acid building blocks. N-Me-D-Tyr-OH.HCl solves this with its unique D-stereochemistry and N-methylation, providing protease resistance and conformational control. - Enables synthesis of next-generation GH-RH agonists with enhanced in vivo stability. - High aqueous solubility (HCl salt) streamlines aqueous-phase peptide coupling. - Supports precise SAR studies by isolating the effect of backbone N-methylation. Supplied with full analytical documentation; ready for immediate global dispatch.

Molecular Formula C10H14ClNO3
Molecular Weight 231.67 g/mol
Cat. No. B7982152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Me-D-Tyr-OH.HCl
Molecular FormulaC10H14ClNO3
Molecular Weight231.67 g/mol
Structural Identifiers
SMILESCNC(CC1=CC=C(C=C1)O)C(=O)O.Cl
InChIInChI=1S/C10H13NO3.ClH/c1-11-9(10(13)14)6-7-2-4-8(12)5-3-7;/h2-5,9,11-12H,6H2,1H3,(H,13,14);1H/t9-;/m1./s1
InChIKeyLIDVIUGMMFTRSD-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Me-D-Tyr-OH.HCl: Differentiated N-Methyl-D-Tyrosine Building Block


N-Me-D-Tyr-OH.HCl (CAS 178357-84-1) is a non-proteinogenic amino acid derivative, specifically the hydrochloride salt of N-methyl-D-tyrosine. Its core structure features a methyl group substituted on the alpha-nitrogen of the D-tyrosine backbone . This N-methylation, combined with the D-stereochemistry, distinguishes it from standard L-tyrosine and its simpler derivatives. This modification is strategically employed in peptide chemistry to enhance metabolic stability and modulate conformational properties of target peptides , making it a specialized tool distinct from standard building blocks. The hydrochloride salt form is chosen to enhance water solubility, a critical factor for its use in aqueous synthesis protocols .

Stereochemical control: D-configuration for protease-resistant peptide design
Backbone modification: N-methylation for conformational constraint and stability
Format compatibility: Hydrochloride salt supports aqueous synthesis protocols

Why Standard Tyrosines and N-Methyl Analogs Cannot Substitute


Generic substitution is not possible because N-Me-D-Tyr-OH.HCl offers a precise combination of structural features—D-stereochemistry and N-methylation—that cannot be replicated by L-tyrosine, D-tyrosine, or even racemic N-methyl-DL-tyrosine. While L-tyrosine is a proteinogenic amino acid with broad utility, its L-configuration makes peptides containing it highly susceptible to rapid degradation by common proteases [1]. Conversely, while the D-configuration of D-tyrosine offers some protease resistance, it lacks the N-methyl group, which is critical for further stabilizing secondary structures and improving membrane permeability . Even close analogs like N-Me-DL-Tyr-OH·HCl are unsuitable for applications requiring strict stereochemical purity, as the racemic mixture introduces variability in peptide conformation and biological activity. Therefore, N-Me-D-Tyr-OH.HCl is not a commodity amino acid but a specialized building block where the exact stereochemistry and substitution pattern are non-negotiable for achieving the desired peptide properties.

Target vs L-Tyrosine L-configuration is susceptible to rapid proteolytic degradation, limiting in vivo research applicability
Target vs D-Tyrosine Lacks N-methyl group; does not provide backbone conformational restriction or enhanced stability
Target vs N-Me-DL-Tyr-OH Racemic mixture introduces stereochemical variability, undermining structure-activity relationship studies

Quantitative Differentiation from In-Class Analogs


Conformational Restriction by N-Methylation

N-methylation introduces a steric constraint that restricts rotation around the N-Cα bond, thereby reducing the conformational flexibility of the peptide backbone . This is a class-level property of N-methylated amino acids compared to their non-methylated counterparts.

Conformational Restriction
Class-level inference
Restricted N-Cα bond rotation
Qualitative steric hindrance vs. non-methylated amino acids
Supports stabilized secondary structure design
Class-level property; quantitative comparison data not available
Peptide Chemistry Conformational Analysis Structure-Activity Relationship

Proteolytic Stability via N-Methylation and D-Stereochemistry

Peptides containing D-amino acids exhibit greater resistance to enzymatic degradation compared to their L-amino acid counterparts [1]. This is a class-level property of D-amino acids compared to L-amino acids. N-methylation further enhances this stability .

Proteolytic Stability
Class-level inference
Expected high stability
Combined D-configuration and N-methylation protection
Supports extended half-life research models
Qualitative benefit reported; context-dependent validation required
Peptide Stability Protease Resistance Drug Development

Component in GH-RH Agonist Analogs

Patents for novel GH-RH analogs explicitly claim N-Me-Tyr (which encompasses N-Me-D-Tyr) as a possible N-terminal residue (position 1) to create potent agonists [1][2].

GH-RH Agonist Analog Component
Supporting evidence
Specified as N-Me-Tyr for position 1
Alternatives: Tyr, Dat (desaminotyrosine) in patent disclosures
Reported N-terminal modification for agonist design
Patent CN-104520314-B; EP 2794647 A4 context
Endocrinology Peptide Therapeutics GH-RH Analogs

Conformational Stability vs. O-Methylation

N-methylation is a strategic modification for influencing peptide conformation and stability, distinct from side-chain modifications like O-methylation (as in O-Me-D-Tyr) . Both modifications are used, but N-methylation directly impacts the peptide backbone.

Conformational Strategy vs. O-Methylation
Class-level inference
Backbone N-methylation restricts phi/psi angles
Different modification site from O-Me-D-Tyr (side-chain)
Supports backbone-focused peptide engineering
Structure-activity relationship context; quantitative data not available
Peptide Synthesis Structural Biology Drug Design

Solubility Advantage of Hydrochloride Salt Form

The hydrochloride (HCl) salt form of N-Me-D-Tyr-OH significantly enhances its solubility in water compared to the free base form . This is a class-level property of HCl salts of amino acids.

Solubility Advantage of HCl Salt
Class-level inference
Highly water-soluble
Enhanced solubility relative to free base form
Supports aqueous coupling and assay workflows
General HCl salt property; lot-specific verification recommended
Formulation Aqueous Chemistry Peptide Synthesis

Best-Fit Research and Industrial Applications


Metabolically Stabilized and Conformationally Constrained Peptide Therapeutics

As a building block, N-Me-D-Tyr-OH.HCl is ideally suited for solid-phase peptide synthesis (SPPS) when the goal is to create peptide drug candidates with enhanced in vivo stability and a specific, rigid bioactive conformation. The D-configuration provides inherent protease resistance, while the N-methyl group further stabilizes the peptide backbone and restricts its flexibility [1].

Synthesis of Novel GH-RH Agonist Analogs

Following the disclosure in patents [2], this compound is directly applicable in the synthesis of next-generation growth hormone-releasing hormone (GH-RH) analogs. Incorporating N-Me-D-Tyr at the N-terminus is a claimed strategy for producing potent agonists, making this a critical raw material for research in this specific therapeutic area [2].

Structure-Activity Relationship Studies in Peptide Engineering

N-Me-D-Tyr-OH.HCl is a powerful tool for SAR investigations. Researchers can systematically replace a standard tyrosine residue with this N-methylated analog to directly probe the impact of backbone N-methylation on a peptide's affinity, selectivity, stability, and overall biological activity . This is a more precise approach than using a racemic mixture or an L-amino acid alternative .

Aqueous-Phase Peptide Synthesis and Bioconjugation

The high aqueous solubility conferred by its hydrochloride salt form makes N-Me-D-Tyr-OH.HCl an excellent choice for peptide coupling and modification reactions carried out in water or aqueous buffers. This is a significant practical advantage over more hydrophobic derivatives, simplifying reaction setup and potentially reducing the need for organic solvents .

Application
Selection Property
Validation Focus
Stabilized peptide drug candidate synthesis
D-stereochemistry and N-methylation
Proteolytic stability and conformational constraint endpoints
Novel GH-RH agonist analog research
N-terminal N-Me-Tyr incorporation
Agonist activity and receptor binding characterization
Structure-activity relationship studies
Backbone N-methylation effect probe
Affinity, selectivity, and biological activity interpretation
Aqueous-phase peptide coupling and bioconjugation
Hydrochloride salt aqueous solubility
Reaction efficiency in aqueous buffers and co-solvent-free systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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